Albendazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

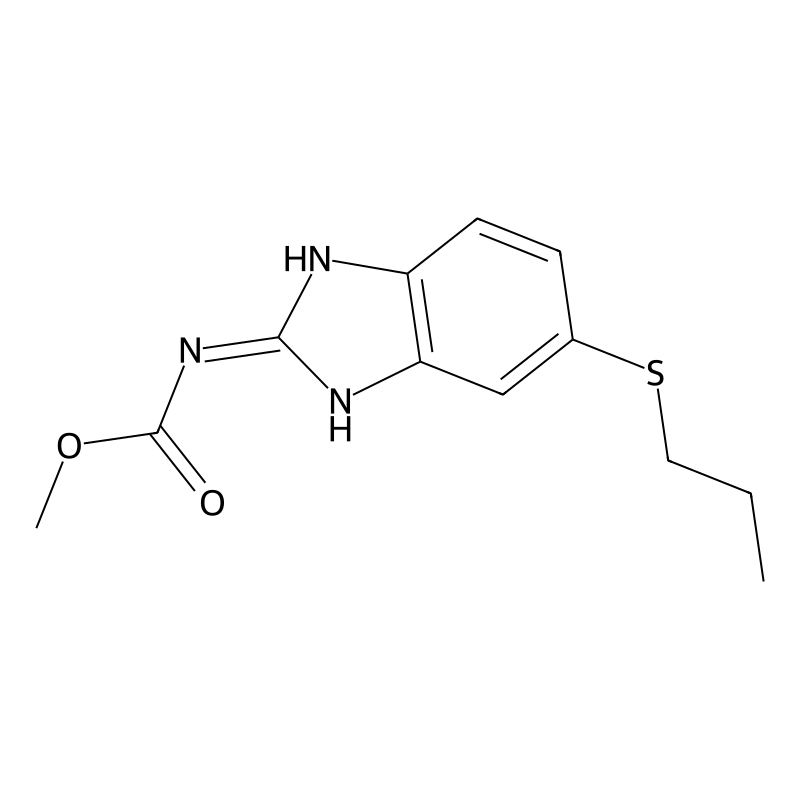

SMILES

solubility

Practically insoluble

2.28e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

albendazole mechanism of action tubulin polymerization inhibition

Molecular Mechanism of Action

Albendazole, and particularly its active metabolite This compound sulfoxide (ABZSO), causes the degeneration of cytoplasmic microtubules by binding to the β-tubulin subunit of the tubulin dimer [1]. This binding overlaps the colchicine binding site (CBS) at the interface between α and β-tubulin [2]. By occupying this site, this compound inhibits the addition of soluble tubulin dimers to the growing polymer, thereby preventing microtubule polymerization [2] [3].

The table below summarizes the key molecular and cellular consequences of this mechanism:

| Aspect of Mechanism | Specific Detail | Consequence |

|---|---|---|

| Primary Molecular Target | β-tubulin subunit [1] | Disruption of microtubule polymerization [1] |

| Binding Site | Colchicine binding site (CBS) [2] | Inhibition of microtubule assembly [2] |

| Cellular Processes Disrupted | Nutrient uptake, motility, cell division [3] | Immobilization and death of the parasite [1] |

| Secondary Metabolic Effects | Impaired glucose uptake & utilization; inhibition of enzymes like malate dehydrogenase [1] | Depletion of glycogen stores and reduced ATP production [1] |

This mechanism is conserved across helminths, fungi, and protists like Giardia duodenalis [2]. In parasitic flatworms (cestodes), the tegument—the syncytial tissue that forms the parasite's outer layer—is highly sensitive to this compound. The drug disrupts the highly organized microtubule "bouquets" within the distal tegument, which are critical for transporting newly synthesized proteins from the cell bodies (cytons) to the parasite's surface [3].

Resistance Mechanisms

Resistance to this compound can occur through point mutations in the β-tubulin gene. A key mutation identified in Giardia duodenalis is E198K (a change from glutamic acid to lysine at position 198), which is located within the predicted benzimidazole binding site and confers this compound resistance [2]. This mirrors resistance mechanisms observed in helminths and fungi, where mutations at residues F167, E198, and F200 are common [2].

Experimental Evidence and Protocols

Research into this compound's mechanism often employs specific experimental protocols. Key findings from such studies are summarized below:

| Experimental Context / Cell Type | Key Finding | Experimental Method(s) Used |

|---|---|---|

| General Antiparasitic Effect | Selective degeneration of cytoplasmic microtubules in intestinal/tegument cells of helminths [1]. | In vivo and in vitro parasitological studies. |

| Cestode Tegument (M. corti) | Disruption of microtubule bouquets in distal tegument; reduced protein incorporation [3]. | Immunofluorescence, metabolic labeling, western blot. |

| Paclitaxel-Resistant Human Ovarian Cancer Cells (1A9PTX22) | Potent inhibition of tubulin polymerization & cell proliferation; IC~50~ of 351 nM [4]. | MTT cell proliferation assay, tubulin polymerization assay, western blot, immunofluorescence. |

| Human Hepatocellular Carcinoma (HCC) Cells | Suppression of cell growth in vitro and in vivo in mouse xenograft models [5]. | [^3H]thymidine incorporation assay, cell viability assay, cell cycle analysis, in vivo xenograft studies. |

| Human Lymphocytes | Cell cycle arrest in metaphase; induction of micronuclei & non-disjunction events [6] [7]. | Lymphocyte culture, micronucleus (MN) assay, cytokinesis-block method. |

The following diagram illustrates a typical experimental workflow for investigating this compound's effects on tubulin and cell proliferation in a laboratory setting, synthesizing methodologies from multiple studies [3] [4] [5]:

Implications for Cancer Research

This compound's tubulin-disrupting mechanism has prompted investigation into its potential as an anticancer agent [1]. Research shows it inhibits proliferation of various cancer cells, including ovarian and hepatocellular carcinoma [4] [5]. Notably, this compound remains effective against paclitaxel-resistant ovarian cancer cells, suggesting it binds tubulin differently than taxanes and could overcome this resistance [4].

Important Considerations for Research

- Specificity and Toxicity: While this compound has higher affinity for parasite tubulin, it also interacts with mammalian tubulin. This can cause side effects like leukopenia and alopecia in patients [1] and induces genotoxicity such as micronuclei formation and chromosome non-disjunction in human lymphocytes [6] [7].

- Bioavailability: this compound has poor aqueous solubility. Administering it with a high-fat meal significantly improves its bioavailability, a critical factor for in vivo studies and clinical efficacy [1].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. In vitro selection of Giardia duodenalis for this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound specifically disrupts microtubules and protein ... [pmc.ncbi.nlm.nih.gov]

- 4. Potent Inhibition of Tubulin Polymerisation and ... [ar.iiarjournals.org]

- 5. In vitro and in vivo suppression of growth of hepatocellular ... [sciencedirect.com]

- 6. In Vitro Effects of this compound and Its Metabolites on the ... [sciencedirect.com]

- 7. Non-disjunction events induced by this compound in human ... [sciencedirect.com]

Metabolic Pathways and Enzymology of Albendazole Sulfoxide Formation

Albendazole (ABZ) is a prodrug, and its anthelmintic efficacy is primarily dependent on its conversion to the active metabolite, this compound Sulfoxide (ABZSO) [1] [2] [3]. The subsequent formation of this compound Sulfone (ABZSO2) is an inactivation step [4]. The following diagram illustrates this primary metabolic pathway and the major enzymes involved.

The formation of the active metabolite ABZSO is catalyzed by two major enzyme systems: Flavin-containing Monooxygenase (FMO) and Cytochrome P450 (CYP450) enzymes [5] [2]. Research indicates that CYP2J2 and CYP3A4 are the predominant human CYP450 isoforms responsible for the sulfoxidation of this compound [5].

Key Enzymes in this compound Metabolism

The following table summarizes the roles of the major enzymes involved in ABZ metabolism. Note that CYP2J2 appears to be particularly significant in the initial activation step.

| Enzyme | Reaction | Functional Role | Tissue/Subcellular Location |

|---|---|---|---|

| FMO [5] [2] | Sulfoxidation (ABZ → ABZSO) | Primary activation | Liver microsomes |

| CYP2J2 [5] | Sulfoxidation (ABZ → ABZSO) | Major CYP450 activator; also mediates hydroxylation | Liver microsomes |

| CYP3A4 [5] [2] | Sulfoxidation (ABZ → ABZSO) | Secondary activation pathway | Liver microsomes |

| CYP450 (Multiple) [5] [6] | Sulfoxidation (ABZSO → ABZSO2) | Inactivation | Liver microsomes |

| CYP2C19 & CYP2J2 [5] | Hydroxylation | Forms hydroxythis compound | Liver microsomes |

Analytical Method for Quantifying ABZ and its Metabolites

A robust and validated High-Performance Liquid Chromatography (HPLC) method is critical for pharmacokinetic studies. The following method, developed and validated for cattle plasma per EMA guidelines, provides a reference for simultaneous determination of ABZ and its metabolites [7].

Sample Preparation: Solid-Phase Extraction (SPE) is used for sample clean-up [7].

HPLC Conditions:

- Column: XBridge C18 (4.6 mm × 250 mm, 5 µm)

- Mobile Phase: Gradient elution with Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 6.6)

- Flow Rate: 1.2 mL/min

- Detection: PDA Detector at 292 nm

- Run Time: ~10 minutes [7]

Method Performance (Validation Data):

| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | LOD (µg/mL) | Accuracy (% Recovery) |

|---|---|---|---|---|

| ABZ | 0.025 - 2.0 | 0.025 | 0.006 | 101.6% |

| ABZSO | 0.025 - 2.0 | 0.025 | 0.008 | 100.4% |

| ABZSO2 | 0.025 - 2.0 | 0.025 | 0.007 | 100.0% |

Table based on data from [7]. LLOQ: Lower Limit of Quantification; LOD: Limit of Detection.

The experimental workflow for this analytical method is summarized below.

Clinical and Pharmacological Implications

Understanding the formation and behavior of ABZSO is directly linked to clinical outcomes and safety.

- Efficacy Correlation: A 2019 clinical study on neurocysticercosis patients found a positive association between high plasma levels of ABZSO and increased antiparasitic efficacy. Patients with the highest ABZSO plasma levels showed approximately a 2-fold increase in the proportion of cysts resolved compared to those with the lowest levels [6].

- Drug-Drug Interactions: Coadministration of this compound with praziquantel can increase ABZSO plasma levels by up to 50%, enhancing efficacy [6]. Conversely, drugs that induce CYP450 enzymes (e.g., phenobarbital, phenytoin, rifampin, carbamazepine) can lower ABZSO concentrations by up to 50%, potentially leading to treatment failure [1] [6]. Coadministration with CYP450 inhibitors like cimetidine can increase ABZSO availability [1].

- Bioavailability and Safety: ABZ has low and variable oral bioavailability, which is increased up to 5-fold when administered with a high-fat meal [1] [2]. The most common adverse effects of this compound therapy are headaches and elevated liver enzymes [1]. Liver function tests and CBC monitoring are recommended during treatment cycles due to the risk of hepatotoxicity and bone marrow suppression [1].

Key Takeaways for Research and Development

- Focus on CYP2J2: The central role of CYP2J2 in the primary sulfoxidation and hydroxylation of this compound makes it a critical enzyme for understanding inter-individual variability and potential drug interactions [5].

- Monitor Active Metabolite: For pharmacokinetic and bioequivalence studies, monitoring ABZSO levels is more informative than measuring the parent drug alone due to its role as the primary active agent [6] [3].

- Standardize Analytical Methods: Employing validated, sensitive HPLC methods, like the one described, is essential for generating reliable and comparable data on ABZ and its metabolites across different studies [7].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound Sulfoxide - an overview [sciencedirect.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Depletion of this compound and Its Metabolites and Their ... [mdpi.com]

- 5. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Sulfoxide Plasma Levels and Efficacy of ... [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Method for the Simultaneous Determination of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Preclinical Review of Albendazole as an Anti-Cancer Agent: Mechanisms, Efficacy, and Methodologies

Introduction to Albendazole Repurposing for Oncology

This compound (ABZ) is a broad-spectrum benzimidazole carbamate anthelmintic that has been used clinically since 1982 for treating parasitic infections. In recent decades, drug repurposing has emerged as a promising strategy in oncology drug development, offering the advantage of utilizing compounds with already-established safety profiles and pharmacokinetic properties. This compound has attracted significant research interest due to its potent anti-proliferative properties observed across diverse cancer models. This whitepaper provides a comprehensive technical overview of the preclinical evidence supporting this compound's anti-cancer potential, detailing its multifaceted mechanisms of action, efficacy across cancer types, and experimental methodologies used in its evaluation.

The appeal of this compound as a repurposed oncology therapeutic stems from its favorable safety profile and low toxicity at conventional anthelmintic doses, though extended high-dose regimens require careful monitoring for potential hepatotoxicity and myelosuppression. Preclinical studies have consistently demonstrated that this compound exerts selective toxicity toward cancer cells while sparing normal cells, suggesting a therapeutic window that could be exploited clinically. This selective cytotoxicity, combined with its multi-target mechanisms, positions this compound as a promising candidate for oncology applications, particularly for aggressive cancers and those resistant to conventional therapies.

Mechanisms of Anti-Cancer Action

This compound exhibits multiple anti-cancer mechanisms that contribute to its efficacy across diverse cancer types, as summarized in the table below:

Table 1: Key Anti-Cancer Mechanisms of this compound

| Mechanism | Molecular Targets/Pathways | Cellular Consequences |

|---|---|---|

| Microtubule Disruption | β-tubulin polymerization inhibition [1] [2] | G2/M cell cycle arrest [1] [3], altered tubulin distribution [1], impaired mitosis |

| Apoptosis Induction | PARP cleavage [1], Bcl-2 family modulation [3], ROS generation [4] | DNA fragmentation, caspase activation, mitochondrial membrane disruption |

| Anti-metastatic Effects | Inhibition of migration machinery [1], EMT regulation | Reduced cell migration [1] [4] and invasion, decreased metastasis |

| Anti-angiogenic Effects | VEGF and HIF-1α suppression [1] | Reduced tumor vasculature, impaired nutrient supply |

| Stemness Suppression | NF-κB pathway inhibition [5] [6], ALDH+ population reduction | Decreased cancer stem cell populations [5], enhanced drug sensitivity |

| Immunomodulation | PD-L1 modulation [7], CD8+ T cell activation | Enhanced anti-tumor immunity [7], synergy with immunotherapy |

Microtubule Disruption and Cell Cycle Arrest

The primary mechanism of this compound's anti-cancer action is through disruption of microtubule polymerization. This compound preferentially binds to the colchicine-sensitive domain of β-tubulin, inhibiting microtubule formation and leading to mitotic arrest. This disruption causes cancer cells to accumulate in the G2/M phase of the cell cycle, as demonstrated in head and neck squamous cell carcinoma (HNSCC) models where this compound treatment significantly increased the proportion of cells in G2/M phase compared to untreated controls [1]. The microtubule destabilization further leads to altered tubulin distribution, characterized by perinuclear clumping and loss of normal cytoplasmic tubulin networks, ultimately triggering apoptotic pathways [1].

Apoptosis Induction Through Multiple Pathways

This compound induces programmed cell death through both intrinsic and extrinsic apoptotic pathways. In HNSCC models, this compound treatment resulted in dose-dependent PARP cleavage, a hallmark of apoptosis execution [1]. In prostate cancer models, this compound-induced apoptosis was mediated through reactive oxygen species (ROS) generation, with demonstrated decreases in antioxidant enzymes including catalase and glutathione peroxidase [4]. The role of ROS was confirmed through rescue experiments where antioxidants (glutathione and N-acetylcysteine) significantly attenuated this compound's cytotoxic effects [4]. In colon cancer models, this compound promoted apoptosis through modulation of RNF20-mediated monoubiquitination of histone H2B and suppression of anti-apoptotic Bcl-2 family transcription [3].

Stemness Suppression and Drug Resistance Reversal

A particularly promising aspect of this compound's mechanism is its ability to target cancer stem-like cells (CSCs) and reverse drug resistance. In multiple myeloma, this compound was shown to inhibit the NF-κB signaling pathway, reducing the population of ALDH-positive multiple myeloma stem cell-like cells (MMSCs) [5] [6]. This effect resulted in overcoming bortezomib resistance, a significant clinical challenge in myeloma treatment [5]. Transcriptome analysis revealed that this compound treatment downregulated stemness-associated genes and NF-κB pathway components, providing a mechanistic basis for its ability to target the therapy-resistant stem cell compartment [6].

Preclinical Efficacy Across Cancer Types

This compound has demonstrated broad-spectrum anti-cancer activity across diverse in vitro and in vivo models, with quantitative efficacy data summarized in the table below:

Table 2: Preclinical Efficacy of this compound Across Cancer Types

| Cancer Type | Model System | Key Findings | Efficacy Metrics |

|---|---|---|---|

| Head & Neck Cancer | 20 HNSCC cell lines (14 HPV-, 6 HPV+) [1] | Preferential activity in HPV-negative lines | HPV-: IC~50~ 152 nM avg (13/14 responsive); HPV+: 3/6 responsive [1] |

| Colon Cancer | HT-29, HCT-116, DLD-1 cells; xenograft models; patient-derived organoids [3] | Inhibition of proliferation, migration, invasion; chemosensitization | Significant tumor growth inhibition in vivo; enhanced 5-FU/oxaliplatin sensitivity [3] |

| Multiple Myeloma | ARP1, ANBL6, KMS11 cell lines; xenograft models [5] [6] | Suppression of stemness; reversal of bortezomib resistance | Reduced ALDH+ MMSCs; resensitized bortezomib-resistant cells [5] |

| Prostate Cancer | PC3, DU145, LNCaP cell lines [4] | Inhibition of proliferation, migration; ROS-mediated apoptosis | Selective inhibition at non-toxic doses to normal cells; reduced colony formation [4] |

| Oncolytic Virus Therapy | RM-1 (prostate) and GL261 (glioma) in immunocompetent mice [7] | Enhanced CD8+ T cell activation and anti-tumor immunity | Synergistic tumor reduction; increased CD8+ T infiltration and activation [7] |

Selective Efficacy in Head and Neck Cancer Models

Comprehensive screening of 20 HNSCC cell lines revealed striking differences in this compound sensitivity based on HPV status. HPV-negative cell lines, which typically carry worse prognoses, showed significantly greater sensitivity to this compound with an average IC~50~ of 152 nM and 93% (13/14) of cell lines responding to treatment [1]. In contrast, only 50% (3/6) of HPV-positive cell lines were susceptible in the concentration range tested [1]. This selective efficacy against the more treatment-resistant HPV-negative subtype suggests this compound could address an important unmet clinical need. Beyond cytotoxicity, this compound significantly inhibited migration in susceptible cell lines, indicating potential anti-metastatic properties [1].

Efficacy in Colon Cancer Models and Chemosensitization

High-throughput screening of 1,600 FDA-approved drugs identified this compound as one of the most potent compounds against colon cancer cell growth [3]. This compound demonstrated robust efficacy in in vitro models (2D and 3D cultures), patient-derived organoids, and xenograft models [3]. Importantly, this compound sensitized chemoresistant CRC cells to conventional chemotherapeutics (5-fluorouracil and oxaliplatin), suggesting potential combination strategies for treating refractory disease [3]. Mechanistic studies revealed that this compound interferes with RNF20-mediated monoubiquitination of histone H2B and Eg5 protein expression, causing G2/M arrest and apoptosis [3].

Overcoming Therapy Resistance in Hematologic Malignancies

In multiple myeloma, this compound effectively suppressed proliferation and induced apoptosis in cell lines and primary patient samples while sparing normal peripheral blood mononuclear cells [5] [6]. This compound treatment significantly reduced the ALDH1+ stem-like cell population both in vitro and in vivo, directly targeting the cell population believed responsible for relapse and drug resistance [5]. Transcriptome analysis revealed that this compound inhibits the NF-κB pathway, a key signaling cascade associated with stemness maintenance and drug resistance in multiple myeloma [5] [6]. This mechanism underlies its ability to resensitize bortezomib-resistant cells to treatment [5].

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assays

Standardized protocols for assessing this compound's effects on cancer cell viability include:

MTT Assay: Cells are seeded in 96-well plates (1.6×10⁴ cells/well) and allowed to adhere for 24 hours. After serum starvation for 24 hours, cells are treated with this compound (typically 0.1-10 μM) or vehicle control for 24 hours. MTT reagent (0.5 mg/mL) is added and incubated for 3 hours at 37°C. Formazan crystals are dissolved in DMSO, and absorbance is measured at 470 nm [4].

PrestoBlue Assay: Used for high-throughput screening, this fluorescent-based viability assay offers sensitivity and efficiency. Cells are treated with this compound for specified durations, followed by incubation with PrestoBlue reagent. Fluorescence or absorbance is measured to quantify viable cells [3].

Clonogenic Assay: For evaluating long-term effects, ~1,000 cells are seeded in 6-well plates and treated with this compound (0.1-0.5 μM) for 7-14 days, with medium changes every 3 days. Colonies are fixed, stained, and counted (>50 cells/colony) to determine surviving fractions [4].

Mechanistic Assays

Cell Cycle Analysis: Cells treated with this compound for 48 hours are fixed in ethanol, treated with RNase A, and stained with propidium iodide (50 μg/mL). DNA content is analyzed by flow cytometry to determine cell cycle distribution [3].

Apoptosis Detection: Using Annexin V-FITC/PI staining, cells are stained with both reagents and analyzed by flow cytometry. PI-/Annexin V+ cells indicate early apoptosis; PI+/Annexin V+ indicate late apoptosis [3].

ROS Measurement: Following this compound treatment, cells are incubated with ROS-sensitive fluorescent dyes (e.g., DCFH-DA). Fluorescence intensity is measured by flow cytometry or fluorescence microscopy. Specific inhibitors like diphenyleneiodonium chloride (DPI) can determine ROS sources [4].

Migration Assays:

- Scratch Assay: Confluent cell monolayers are scratched with a pipette tip, treated with this compound, and migration into the wound is measured over 24-48 hours [1].

- Transwell Assay: Cells are seeded in Matrigel-coated transwell inserts, and this compound is added to the medium. Migrated cells on the membrane underside are stained and counted after 24-48 hours [3].

In Vivo Evaluation

Xenograft Models: Immunodeficient mice are subcutaneously inoculated with cancer cells. When tumors reach 50-100 mm³, mice are randomized into treatment groups. This compound is typically administered orally (100-200 mg/kg) daily. Tumor volumes and body weights are measured regularly [3].

Immunocompetent Models: For combination studies with immunotherapies, immunocompetent mice bearing syngeneic tumors (e.g., RM-1 prostate cancer, GL261 glioma) are used. This compound is combined with oncolytic viruses or other immunotherapies, and immune cell infiltration is analyzed by flow cytometry [7].

Signaling Pathways and Molecular Mechanisms

The nuclear factor kappa B (NF-κB) signaling pathway represents one of the key mechanistic targets of this compound in multiple myeloma and other cancers. The following diagram illustrates this pathway and this compound's point of intervention:

This compound inhibits NF-κB pathway activation, reducing cancer stemness and drug resistance.

In multiple myeloma, this compound's inhibition of the NF-κB pathway results in downregulation of stemness-associated genes and reduction of ALDH1+ multiple myeloma stem cell-like cells (MMSCs) [5] [6]. This mechanism is particularly valuable for overcoming bortezomib resistance, as NF-κB activation represents a key resistance mechanism to proteasome inhibitors [5].

The following diagram illustrates this compound's induction of oxidative stress in cancer cells:

This compound induces oxidative stress through ROS generation and antioxidant suppression.

In prostate cancer models, this compound triggers reactive oxygen species (ROS) generation through non-NADPH oxidase-dependent mechanisms [4]. Simultaneously, it downregulates key antioxidant enzymes (catalase, glutathione peroxidases) and CISD2, a regulator of antioxidant activity, leading to irreversible oxidative stress that triggers apoptosis [4]. This oxidative stress also inhibits the Wnt/β-catenin pathway, further reducing survival signaling in cancer cells [4].

Conclusion and Future Directions

The collective preclinical evidence positions this compound as a promising repurposed anti-cancer agent with multiple advantageous characteristics. Its multi-mechanistic action targeting microtubules, apoptosis pathways, cancer stemness, and oxidative stress regulation provides a comprehensive anti-cancer approach that may help overcome drug resistance. The selective cytotoxicity toward cancer cells while sparing normal cells suggests a favorable therapeutic window, though extended high-dose regimens will require careful safety monitoring.

Future research should focus on:

Advanced formulation development to overcome this compound's poor aqueous solubility and limited oral bioavailability, which currently constrain its clinical translation for oncology [8]. Nanoformulations like stearyl amine-modified elastic cerosomes show promise in enhancing delivery and anti-tumor efficacy [8].

Rational combination strategies with conventional chemotherapeutics, targeted therapies, and immunotherapies. The demonstrated synergy with oncolytic virus M1 [7] and ability to resensitize resistant cells to bortezomib [5] and conventional chemotherapy [3] provide strong rationale for such approaches.

Biomarker identification to predict which patients and cancer subtypes are most likely to respond to this compound therapy. The differential sensitivity between HPV-negative and positive HNSCC [1] suggests such biomarkers exist.

Advanced preclinical models including patient-derived xenografts and organoid systems that better recapitulate human cancer biology to strengthen the translational potential of findings.

References

- 1. Repurposing this compound: new potential as a ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Mebendazole as Anti-Parasitic and Anti ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits colon cancer progression and therapy ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound exerts antiproliferative effects on prostate ... [spandidos-publications.com]

- 5. This compound inhibits NF-κB signaling pathway to overcome ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits NF-κB signaling pathway to overcome ... [sciencedirect.com]

- 7. Enhancing antitumor efficacy of oncolytic virus M1 via ... [sciencedirect.com]

- 8. Stearyl amine-modified elastic cerosomes for boosting the anti ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Albendazole: Spectrum of Activity, Mechanisms, and Analytical Profiling

Introduction and Drug Overview

Albendazole is a broad-spectrum benzimidazole anthelmintic used extensively in human and veterinary medicine for treating parasitic worm infections. First approved in the United States in 1996, this compound has become a cornerstone in the management of both common intestinal helminths and serious tissue-dwelling parasitic infections [1] [2]. The drug exhibits a unique pharmacological profile with multiple mechanisms of action against susceptible parasites, primarily through its inhibition of microtubule polymerization. This compound is characterized by its poor aqueous solubility (0.2 μg/mL at 25°C) and belongs to Biopharmaceutical Classification System (BCS) Class II, demonstrating high permeability but low solubility, which significantly impacts its bioavailability and has prompted development of novel formulations to enhance its therapeutic efficacy [3] [2].

Mechanism of Action: Multimodal Antiparasitic Activity

This compound exerts its anthelmintic effects through several interconnected biochemical pathways that collectively lead to parasite immobilization and death.

Primary Mechanism: Microtubule Inhibition

The principal mechanism of action involves the selective degeneration of cytoplasmic microtubules in intestinal and tegmental cells of intestinal helminths and their larval forms [2]. The active metabolite, This compound sulfoxide, binds to the beta-tubulin subunit of the parasite's microtubules, inhibiting the polymerization process that is essential for microtubule formation [4] [2]. This binding disrupts crucial cellular functions including:

- Cytoskeletal integrity maintenance

- Intracellular transport systems

- Cell division and reproduction

Microtubule disruption has particularly severe consequences for parasite glucose uptake, as the cellular machinery responsible for nutrient absorption becomes compromised.

Secondary Metabolic Effects

At higher concentrations, this compound initiates a cascade of metabolic disturbances within susceptible parasites [2]:

- Impaired glucose uptake through direct inhibition of cellular transport mechanisms

- Depletion of glycogen stores as parasites exhaust energy reserves

- Inhibition of mitochondrial enzymes, particularly malate dehydrogenase in the Krebs cycle

- Reduced ATP production leading to energy depletion

- Paralytic immobilization followed by eventual death

The differential binding affinity to parasite versus mammalian tubulin explains this compound's selective toxicity, though at high doses, mammalian microtubule function can also be affected, particularly in rapidly dividing cells such as bone marrow precursors [2].

This compound's multimodal mechanism leads to parasitic death through microtubule disruption and metabolic collapse.

Comprehensive Spectrum of Activity

This compound demonstrates efficacy against a broad range of nematodes, cestodes, and other parasites, with varying treatment regimens required for different parasitic infections.

FDA-Approved Indications

The United States Food and Drug Administration has approved this compound for two primary tissue-dwelling parasitic infections [1] [2]:

- Parenchymal Neurocysticercosis: Caused by larval forms of the pork tapeworm, Taenia solium

- Cystic Hydatid Disease: Affecting liver, lung, and peritoneum, caused by larval form of dog tapeworm, Echinococcus granulosus

For these serious systemic infections, this compound is administered in prolonged, cyclic regimens with weight-based dosing and monitoring due to the potential for serious adverse effects.

Off-Label and International Uses

Beyond its FDA-approved indications, this compound is widely used globally for numerous intestinal helminth infections, often administered as single-dose or short-course therapy [2] [5]:

Table: Spectrum of Activity Against Intestinal Helminths

| Parasite | Common Name | Dosing Regimen | Treatment Duration |

|---|---|---|---|

| Ascaris lumbricoides | Roundworm | 400 mg single dose | 1 day |

| Ancylostoma duodenale, Necator americanus | Hookworm | 400 mg single dose | 1 day |

| Trichuris trichiura | Whipworm | 400 mg single dose | 1-3 days |

| Enterobius vermicularis | Pinworm | 400 mg single dose | 1 day |

| Strongyloides stercoralis | Threadworm | 400 mg twice daily | 3-7 days |

| Taenia spp. | Tapeworm | 400 mg daily | 3 days |

| Hymenolepis nana | Dwarf tapeworm | 400 mg daily | 3 days |

| Giardia duodenalis | Giardiasis | 400 mg daily | 5 days |

Investigational Applications

Recent research has explored potential applications of this compound beyond its traditional antiparasitic use:

- Cancer Therapy Investigations: this compound has demonstrated anticancer properties in vitro and in animal models against various solid tumors including breast, colorectal, ovarian, and prostate cancers [2]. The mechanism appears related to its tubulin-binding properties, which may disrupt microtubule function in rapidly dividing tumor cells.

- Novel Formulations: Research continues into advanced drug delivery systems including self-microemulsifying drug delivery systems (SMEDDS) to overcome this compound's poor solubility and bioavailability limitations [3].

Pharmacokinetics and Metabolism

This compound displays complex pharmacokinetics characterized by extensive first-pass metabolism and low systemic exposure of the parent compound [6] [2].

Absorption and Distribution

Due to its poor aqueous solubility, this compound is minimally absorbed from the gastrointestinal tract, with absolute bioavailability of approximately 20-30% in rats and less than 5% in humans [3]. Administration with a high-fat meal significantly enhances absorption, increasing bioavailability up to 5-fold compared to fasting conditions [1] [2]. This food effect is clinically significant and emphasized in prescribing guidelines.

Metabolism and Metabolites

This compound undergoes rapid and extensive hepatic metabolism, primarily through oxidation to its key active metabolite [6] [2]:

Table: this compound Metabolic Pathway

| Compound | Metabolic Status | Key Characteristics | Clinical Significance |

|---|---|---|---|

| This compound | Parent drug | Poor solubility, minimal systemic exposure | Prodrug with limited direct activity |

| This compound Sulfoxide (ABZ-SO) | Primary metabolite | Active metabolite, asymmetric sulfur center | Principal therapeutic agent in systemic infections |

| This compound Sulfone (ABZ-SO₂) | Secondary metabolite | Inactive compound | Terminal oxidation product |

| (+)-Albendazole Sulfoxide | Enantiomer | Active form | Contributes to anthelmintic efficacy |

| (-)-Albendazole Sulfoxide | Enantiomer | Active form | Contributes to anthelmintic efficacy |

The conversion to this compound sulfoxide occurs primarily in the liver and intestinal mucosa, with this active metabolite reaching plasma concentrations substantially higher than the parent compound [6]. This compound sulfoxide has a plasma half-life of approximately 8.5 hours and is further oxidized to the inactive sulfone metabolite [5].

Metabolic Pathway Visualization

This compound metabolic pathway showing conversion to active sulfoxide metabolite and enantiomers.

Analytical Methods for Quantification

Accurate quantification of this compound and its metabolites requires sophisticated analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most widely employed method.

HPLC Analysis of this compound and Metabolites

Several HPLC methods have been developed for the quantitative determination of this compound and its main metabolites in plasma and pharmaceutical formulations [6]. Key methodological considerations include:

- Sample Preparation: Traditional methods often require complex extraction procedures with organic solvents, followed by evaporation and redissolution steps. Recent approaches aim to simplify these processes [6].

- Detection Limits: Quantitation limits as low as 5 ng/mL for this compound and 10 ng/mL for its metabolites have been achieved, with signal-to-noise ratios of 5:1 as the quantification threshold [6].

- Chromatographic Conditions: Reverse-phase C18 columns with mobile phases containing acetonitrile, methanol, and aqueous components with pH adjustment provide optimal separation [6].

Stability-Indicating HPLC Method for Combination Products

For complex veterinary formulations containing multiple anthelmintics, a recently developed stability-indicating HPLC-DAD method enables simultaneous quantification of this compound in combination with other drugs [7]:

Table: HPLC Parameters for this compound Combination Analysis

| Parameter | Specification | Notes |

|---|---|---|

| Stationary Phase | Zorbax C18 (4.6 × 250 mm, 5 µm) | Reverse-phase column |

| Mobile Phase | 1 mL Triethylamine/L water, pH 3.5 (glacial acetic acid):Acetonitrile (20:80, v/v) | Isocratic elution |

| Flow Rate | 2 mL/min | Constant flow |

| Detection | DAD at 210 nm | Maximum sensitivity wavelength |

| Linearity Range | 15.15 - 93.75 μg/mL for this compound | R² > 0.999 |

| Run Time | ~10 minutes | Efficient separation |

This method successfully separates this compound from abamectin, levamisole HCl, and closantel in Q-DRENCH oral suspension, demonstrating specificity in the presence of degradation products formed under stress conditions (photo, thermal, acidic, basic, and oxidative) [7].

Resistance Mechanisms and Emerging Challenges

Benzimidazole resistance has become a significant concern in veterinary parasites and is emerging in human parasites, threatening the long-term utility of this drug class.

Genetic Basis of Resistance

The primary mechanism of this compound resistance involves mutations in parasite beta-tubulin genes that alter drug binding affinity [4]:

- ben-1 Gene Mutations: In C. elegans, loss-of-function mutations in the ben-1 gene confer almost complete resistance to this compound [4]

- Orthologous Mutations in Parasites: Resistance-associated single nucleotide polymorphisms at codons 134, 167, 198, and 200 in beta-tubulin genes of parasitic nematodes [4]

- F200Y (Phe-Tyr) Substitution: The most characterized resistance mutation, thought to directly interfere with drug binding to beta-tubulin [4]

Additional Resistance Factors

Beyond primary tubulin mutations, several factors contribute to treatment failure and emerging resistance:

- Polygenic Resistance: Genome-wide association studies in wild C. elegans populations have identified multiple genomic loci independent of ben-1 associated with benzimidazole resistance [4]

- Metabolic Adaptations: Changes in drug metabolism or efflux mechanisms may contribute to reduced susceptibility

- Treatment Compliance Issues: Incomplete dosing regimens in mass drug administration programs may select for resistant parasites

Future Perspectives and Research Directions

The evolving landscape of this compound research focuses on addressing limitations and expanding applications:

- Novel Formulation Strategies: Advanced delivery systems including self-microemulsifying drug delivery systems (SMEDDS) show promise in enhancing bioavailability. Recent studies demonstrate that SMEDDS chewable tablets increase the area under the curve (AUC) of this compound by 1.3-fold compared to conventional tablets [3]

- Combination Therapies: Co-administration with other agents such as ivermectin demonstrates superior efficacy against Trichuris trichiura compared to this compound monotherapy, with cure rates of 65.8% versus 13.4% in clinical trials [2]

- Therapeutic Repurposing: Investigation of this compound as an anticancer agent continues, with nanoformulations and targeted delivery approaches being explored to enhance efficacy while minimizing systemic toxicity [2]

Conclusion

References

- 1. DailyMed - this compound tablet, film coated [dailymed.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Formulation Development of this compound-Loaded Self- ... [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative tests of this compound resistance in ... [pmc.ncbi.nlm.nih.gov]

- 5. | এ্যালবেনডাজল | Indications, Pharmacology... | MedEx this compound [medex.com.bd]

- 6. Quantitative determination of this compound and its main ... [sciencedirect.com]

- 7. Quantitative Analysis of Abamectin, this compound ... [mdpi.com]

albendazole first-pass metabolism cytochrome P450

CYP Enzymes in Albendazole Metabolism

This compound (ABZ) is rapidly metabolized in the liver through two primary oxidation pathways [1] [2] [3]. The table below summarizes the key cytochrome P450 enzymes involved.

| Metabolic Pathway | Primary CYP Enzyme(s) | Contribution Notes | Key Evidence |

|---|---|---|---|

| S-oxidation to this compound Sulfoxide (ABZSO) | CYP3A4, CYP2J2, FMO | ABZSO is the primary pharmacologically active metabolite [1] [2] [3]. | Metabolite formation in recombinant enzymes and HLMs; correlation analysis [1]. |

| Further S-oxidation to this compound Sulfone (ABZSO2) | CYP1A2, CYP3A4 | ABZSO2 is considered an inactive metabolite [2] [4]. | Correlation with antipyrine clearance (CYP marker) in patients [4]. |

| Hydroxylation to hydroxythis compound | CYP2J2 | Predominant enzyme for ABZ hydroxylation [1]. | Recombinant enzyme activity & correlation in HLMs [1]. |

| Hydroxylation to hydroxyfenbendazole | CYP2C19, CYP2J2 | Major enzymes for this analogous benzimidazole [1]. | Recombinant enzyme activity & correlation in HLMs [1]. |

This metabolic network can be visualized in the following pathway diagram.

This compound is metabolized via multiple CYP-dependent pathways. ABZSO is the active metabolite.

Quantitative Kinetic Data

The catalytic efficiency of different recombinant human CYP enzymes in the hydroxylation of this compound and its analog, fenbendazole, is quantified below [1].

| P450 Enzyme | This compound Hydroxylation Rate (μl/min/pmol P450) | Fold Difference vs. Others | Fenbendazole Hydroxylation Rate (μl/min/pmol P450) | Fold Difference vs. CYP2D6 |

|---|---|---|---|---|

| CYP2J2 | 0.34 | 3.9× >CYP2C19; 8.1× >CYP2E1 | 1.94 | 8.4× >CYP2D6 |

| CYP2C19 | 0.087 | -- | 2.68 | 11.7× >CYP2D6 |

| CYP2E1 | 0.042 | -- | -- | -- |

| CYP2D6 | -- | -- | 0.23 | -- |

Key Experimental Methodologies

The findings summarized above are derived from standard in vitro drug metabolism techniques. The workflow for identifying and characterizing the involved CYP isoforms typically follows a multi-step approach, as visualized below.

A standard workflow for identifying drug-metabolizing CYP isoforms using in vitro methods.

- Recombinant CYP Screening: Incubate the substrate (e.g., this compound) with a panel of individual recombinant human CYP isoforms (e.g., Supersomes). Measure metabolite formation rates to identify which specific enzymes can catalyze the reaction. This provides direct evidence of enzymatic activity [1].

- Correlation Analysis: Use a bank of HLMs from multiple donors (e.g., n=14) with pre-characterized activities for various CYP isoforms. The rate of metabolite formation in each microsomal sample is correlated with the known marker enzyme activities. A strong correlation suggests involvement of that specific CYP enzyme in the metabolic pathway [1].

- Chemical Inhibition Studies: Incubate the substrate with HLMs in the presence of selective chemical inhibitors for specific CYP isoforms (e.g., ketoconazole for CYP3A4). A significant reduction in metabolite formation in the presence of a particular inhibitor implicates that enzyme in the pathway [1].

Clinical and Research Implications

- Drug-Drug Interactions (DDIs): Coadministration of this compound with strong CYP inducers (e.g., rifampin, carbamazepine, phenytoin) can reduce plasma levels of its active metabolite, ABZSO, potentially compromising therapeutic efficacy. Conversely, CYP inhibitors like cimetidine can increase ABZ exposure [5] [6].

- Inter-individual Variability: Polymorphisms in genes like CYP2C19 (a key enzyme for hydroxylation) can contribute to variability in this compound metabolism and treatment response among different individuals [1].

- Induction Potential: Preclinical studies in rats indicate that this compound treatment can induce the activity and protein expression of CYP1A1/2 and, to a lesser extent, CYP2B. The clinical relevance of this auto-induction in humans requires further investigation [2].

References

- 1. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for... [pmc.ncbi.nlm.nih.gov]

- 2. Induction of cytochrome P450 enzymes by this compound ... [sciencedirect.com]

- 3. : Uses, this compound , Mechanism of... | DrugBank Online Interactions [go.drugbank.com]

- 4. This compound metabolism in patients with neurocysticercosis [bjournal.org]

- 5. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. (PDF) A Review of Pharmacokinetic Drug – Drug with the... Interactions [academia.edu]

Albendazole Historical Development and Approval Timeline

| Year | Milestone | Key Event / Significance |

|---|---|---|

| 1975 | Discovery | Created by scientists at Smith, Kline and French laboratories [1]. |

| 1980s-1990s | Regulatory Approvals | Approved for hydatid disease and neurocysticercosis by the FDA [2] [3]. |

| 2018-present | Combination Therapy Development | Albendazole-ivermectin fixed-dose combination demonstrates superior efficacy against Trichuris trichiura compared to this compound alone [4] [5]. |

| 2024 | New Formulation Approval | First chewable this compound tablet (400mg) from Mepro Pharmaceuticals receives WHO prequalification, enhancing treatment for children [6]. |

| 2025 (Jan) | Regulatory Milestone (EU) | Committee for Medicinal Products for Human Use (CHMP) adopted a positive opinion for ivermectin/albendazole fixed-dose combination to treat soil-transmitted helminths and lymphatic filariasis [4]. |

Expanded Applications and Current Research

This compound's development continues, with research exploring new therapeutic areas and optimizing existing treatments.

- Mechanism of Action: this compound's primary metabolite, This compound sulfoxide, causes selective degeneration of cytoplasmic microtubules in parasitic worms by binding to the beta-tubulin subunit and inhibiting tubulin polymerization. This disrupts cellular processes, impairs glucose uptake, and depletes glycogen stores. At high concentrations, it inhibits key metabolic enzymes like malate dehydrogenase, leading to reduced ATP production, immobilization, and death of the parasite [2] [3].

- Drug Repurposing in Oncology: Preclinical studies indicate this compound exhibits anticancer properties. Research in multiple myeloma models shows it inhibits the NF-κB signaling pathway, overcomes tumor stemness, and reverses resistance to the chemotherapeutic drug bortezomib [7] [2]. Its toxicity to cancer cells is linked to its foundational mechanism of microtubule disruption [2].

- Combination Therapies for Enhanced Efficacy: Fixed-dose co-formulations of this compound and ivermectin represent a significant advancement. The two drugs act synergistically: ivermectin paralyzes parasites by targeting neuromuscular functions, while this compound disrupts their metabolism and microtubular structure [4]. This approach is particularly effective against soil-transmitted helminths like Trichuris trichiura (whipworm), where this compound monotherapy has lower efficacy [5].

The following diagram illustrates the synergistic mechanism of the this compound-ivermectin combination therapy.

Technical and Regulatory Considerations

For researchers, several technical aspects are critical in this compound's application and development.

- Pharmacokinetics and Bioavailability: this compound has low aqueous solubility and poor oral bioavailability (<5%) [4]. Administration with a high-fat meal significantly enhances absorption [2] [3]. Its active metabolite, this compound sulfoxide, is primarily metabolized by the liver via the cytochrome P450 system, with an elimination half-life of 8-12 hours [4] [2].

- Adverse Effects and Monitoring: Common adverse effects include headaches, abdominal pain, nausea, vomiting, and elevated liver enzymes [2]. Rare but serious side effects can involve bone marrow suppression (leukopenia, pancytopenia) [4] [2]. Monitoring recommendations include:

- Complete Blood Count (CBC) with differential

- Liver function tests at the start of therapy and every two weeks during each 28-day treatment cycle [2].

- Clinical Trial Landscape: As of recent data, this compound is involved in numerous clinical trials, including 7 in Phase 1, 42 in Phase 2, 30 in Phase 3, and 30 in Phase 4 [3]. Research focuses on new formulations (like micro-emulsions to improve solubility), combination therapies, and repurposing for new indications [2] [8].

This compound's journey from a foundational antiparasitic to a drug with modern combinatorial and repurposing applications demonstrates its continued scientific and clinical relevance.

References

- 1. This compound: A History | Onpharma Tales posted on the topic [linkedin.com]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound [en.wikipedia.org]

- 5. Individual-level analysis of the efficacy of this compound and ... [sciencedirect.com]

- 6. PQM+ celebrates WHO Prequalification of malaria and ... [usp.org]

- 7. This compound inhibits NF-κB signaling pathway to overcome ... [pubmed.ncbi.nlm.nih.gov]

- 8. The pipeline for drugs for control and elimination of neglected ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Albendazole Tissue Distribution and Elimination Pathways

Introduction and Pharmacokinetic Overview

Albendazole is a broad-spectrum benzimidazole anthelmintic used extensively for treating parasitic infections caused by cestodes, trematodes, and nematodes. Its clinical effectiveness depends not only on its mechanism of action but also on its unique pharmacokinetic properties, particularly its tissue distribution and elimination characteristics. This compound is characterized by low aqueous solubility and consequently exhibits poor oral bioavailability of less than 5% in humans when administered alone [1] [2]. This limitation is clinically managed through co-administration with fatty meals, which can enhance absorption by up to five-fold compared to fasting conditions [1].

The drug undergoes rapid first-pass metabolism in the liver, where it is converted primarily to its active metabolite, this compound sulfoxide (ABZSO), which is further metabolized to this compound sulfone (ABZSO2) and other oxidative metabolites [3] [2]. The systemic exposure to the parent drug is generally low, with this compound sulfoxide being the primary circulating active moiety responsible for therapeutic effects against systemic parasitic infections [1]. Understanding the disposition characteristics of this compound is particularly important for optimizing its efficacy against tissue-dwelling parasites while minimizing potential toxicities to human hosts.

Quantitative Tissue Distribution Profiles

Distribution Patterns Across Tissues

Research on Yellow River carp (Cyprinus carpio haematopterus) conducted in 2025 provides detailed quantitative insights into the tissue distribution of this compound and its metabolites following a single oral administration of 12 mg/kg body weight. The study revealed marked tissue-specific variations in drug concentration, with the highest levels observed in metabolically active tissues and those involved in excretion [4].

Table 1: Maximum Concentration (Cmax) of this compound Across Tissues in Yellow River Carp

| Tissue | Cmax (μg/mL or μg/g) |

|---|---|

| Intestine | 3.34 |

| Liver | 2.42 |

| Gills | 1.71 |

| Kidney | 1.61 |

| Bile | 1.01 |

| Plasma | 0.70 |

| Skin-on Muscle | 0.65 |

Table 2: Maximum Concentration (Cmax) of this compound Sulfoxide Across Tissues

| Tissue | Cmax (μg/mL or μg/g) |

|---|---|

| Bile | 3.78 |

| Kidney | 1.89 |

| Liver | 1.54 |

| Intestine | 1.13 |

| Gills | 0.89 |

| Skin-on Muscle | 0.76 |

| Plasma | 0.46 |

The distribution data demonstrates several important patterns. The elevated concentrations of this compound in the liver and kidney suggest these organs serve as primary sites for metabolism and elimination [4]. The notably high concentration of this compound sulfoxide in bile (3.78 μg/mL or μg/g) indicates biliary excretion is a significant pathway for this metabolite [4]. The prolonged elimination half-life of this compound across tissues, particularly in skin-on muscle (37.92 hours), liver (32.07 hours), and gills (31.92 hours), demonstrates the drug's tendency to persist in tissues much longer than in plasma (19.86 hours) [4].

Implications for Drug Efficacy and Residue Depletion

The tissue distribution profile has direct clinical relevance for treating various parasitic infections. The effective drug concentrations in liver and lung tissues support this compound's efficacy against hydatid disease caused by Echinococcus granulosus larvae in these organs [2]. The differential distribution between parent drug and metabolites across tissues informs residue depletion studies for food-producing animals, with withdrawal periods varying based on the marker residue selected (7 days using EU MRL standards versus no withdrawal period using Chinese standards for Yellow River carp) [4].

Elimination Pathways and Metabolic Fate

The elimination of this compound involves complex metabolic pathways and multiple excretion routes that contribute to its overall clearance from the body. The process begins with hepatic metabolism, proceeds through systemic circulation, and ends with excretion via biliary and renal routes.

This compound elimination follows a multi-step process beginning with hepatic metabolism and proceeding through specific excretion routes. The primary metabolic conversion involves oxidation to the active sulfoxide metabolite, followed by further oxidation to inactive forms that are eliminated from the body.

Metabolic Pathways and Enzymology

This compound undergoes extensive hepatic metabolism primarily through oxidation reactions. The initial S-oxidation to this compound sulfoxide (ABZSO) is mediated by both flavin-containing monooxygenases (FMO) and cytochrome P450 enzymes, particularly CYP3A isoforms [5]. This primary metabolite is then further oxidized to this compound sulfone (ABZSO2), a reaction primarily catalyzed by CYP1A1 enzymes [5]. Research in rat models has demonstrated that this compound treatment can significantly induce cytochrome P450 enzymes, particularly CYP1A1 and CYP2B subfamilies, which may potentially influence the metabolism of concurrently administered drugs [5].

The metabolite profile contributes significantly to therapeutic and toxicological outcomes. This compound sulfoxide serves as the primary active metabolite against systemic parasitic infections, while this compound sulfone is considered pharmacologically inactive [5]. The embryotoxicity of this compound in rats has been attributed specifically to the sulfoxide metabolite rather than the parent compound or sulfone derivative [5].

Excretion Routes and Clearance Parameters

The elimination half-life of this compound sulfoxide in humans ranges between 8-12 hours following a single 400 mg dose [3] [2]. The biliary system serves as the major excretion pathway for this compound and its metabolites, with biliary concentrations of this compound sulfoxide comparable to plasma levels [3]. This accounts for the high concentrations observed in bile in tissue distribution studies [4]. In contrast, renal excretion represents a minor elimination pathway, with less than 1% of the administered dose recovered in urine as this compound sulfoxide [3]. The species-dependent variations in excretion are noteworthy, with ruminants primarily excreting the drug through kidneys, while humans eliminate it mainly via bile duct [6].

Molecular Mechanisms of Action and Cellular Targets

At the molecular level, this compound exerts its anthelmintic effects through specific interactions with parasite cytoskeletal components and disruption of essential cellular processes. The primary mechanism involves binding to beta-tubulin subunits of parasitic microtubules, inhibiting their polymerization and assembly [7] [3] [2]. This interaction occurs at the colchicine-sensitive site of tubulin, preventing the formation of microtubules essential for numerous cellular functions [3].

Recent research using the model cestode Mesocestoides corti has revealed that the tegumental tissue of parasitic flatworms represents a particularly sensitive target for this compound [7]. The tegument contains highly organized microtubule bouquets that radiate from cytoplasmic bridges and are essential for intracellular transport and protein turnover [7]. At therapeutically relevant concentrations, this compound specifically disrupts tegumental microtubules, leading to impaired protein transport from cytons to the distal tegument and reduced incorporation of newly synthesized proteins into the tegumental surface [7].

Beyond its effects on microtubules, this compound causes metabolic disruption in parasites through several secondary mechanisms. The drug impairs glucose uptake and depletes glycogen stores by disrupting microtubule-dependent transport processes [3] [2]. At higher concentrations, this compound inhibits mitochondrial enzymes in the Krebs cycle, particularly fumarate reductase, reducing ATP production and causing energy depletion [3]. Recent evidence also indicates that this compound induces a global decrease in protein synthesis in cestodes, independent of the unfolded protein response, which may contribute to its anthelmintic efficacy [7].

Administration Protocols and Clinical Considerations

Dosing Strategies and Bioavailability Enhancement

The administration of this compound with food is a critical factor in optimizing its therapeutic efficacy, particularly for systemic parasitic infections. A 2021 study demonstrated that a high-fat meal (approximately 50 g of fat) doubles the area under the concentration-time curve (AUC) and maximum concentration (Cmax) of both this compound and this compound sulfoxide compared to a low-fat breakfast [1]. This enhancement is attributed to improved drug solubility and lymphatic transport, bypassing some first-pass metabolism [1] [2].

For systemic infections such as neurocysticercosis or hydatid disease, administration with a high-fat meal is essential to achieve therapeutic drug concentrations at the site of infection [1] [2]. In contrast, for intraluminal intestinal infections, administration on an empty stomach may be preferable to maximize drug exposure within the gastrointestinal lumen [2]. The dosing schedule typically involves repeated administration due to the drug's short half-life, with common regimens ranging from 400 mg single dose for intestinal nematodes to 400 mg twice daily for 28-day cycles for tissue infections [2].

Drug Interactions and Clinical Monitoring

This compound exhibits several clinically significant drug interactions that impact its metabolic disposition. Concomitant administration with CYP450 inducers such as phenobarbital, phenytoin, rifampin, and carbamazepine can reduce this compound sulfoxide concentrations by up to 50% [2]. Conversely, CYP450 inhibitors like cimetidine can increase this compound sulfoxide bioavailability by up to 50% [2]. The co-administration of corticosteroids, particularly dexamethasone, is common in neurocysticercosis treatment to reduce inflammation associated with parasite death, and may increase this compound bioavailability [2].

Table 3: Clinical Monitoring Parameters for this compound Therapy

| Monitoring Parameter | Frequency | Clinical Significance |

|---|---|---|

| Liver Function Tests (ALT, AST) | Baseline and every 2 weeks during therapy | Detect drug-induced hepatotoxicity |

| Complete Blood Count with Differential | Baseline and every 2 weeks during therapy | Monitor for bone marrow suppression |

| Ophthalmologic Examination | Before initiation (for neurocysticercosis) | Establish baseline retinal status |

Regular clinical monitoring is essential during prolonged this compound therapy. The most common adverse effects include headaches and elevated liver enzymes, occurring in 10-20% of patients [2]. More serious side effects include hepatotoxicity, bone marrow suppression (leukopenia, anemia, thrombocytopenia), and in neurocysticercosis, neurological symptoms related to inflammatory responses to dying parasites [2]. This compound is classified as FDA pregnancy category C and should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus [2].

Conclusion

This compound demonstrates a complex pharmacokinetic profile characterized by extensive tissue distribution, particularly to liver and kidney, and elimination primarily through hepatic metabolism and biliary excretion. The tegument of parasitic flatworms has been identified as a particularly sensitive target tissue, where this compound disrupts microtubule organization and protein turnover. The active metabolite, this compound sulfoxide, plays a crucial role in the drug's therapeutic efficacy against systemic infections.

References

- 1. High-Fat Breakfast Increases Bioavailability of this compound ... [frontiersin.org]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Pharmacokinetics and Tissue Distribution of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of cytochrome P450 enzymes by this compound ... [sciencedirect.com]

- 6. This compound [en.wikipedia.org]

- 7. This compound specifically disrupts microtubules and protein ... [journals.plos.org]

albendazole therapeutic indications FDA approved uses

FDA-Approved Therapeutic Indications

The U.S. Food and Drug Administration (FDA) has approved albendazole for the treatment of the following conditions, with specific dosing regimens outlined in the table below [1] [2] [3].

| Indication | Parasitic Cause | Recommended Adult & Pediatric Dose (≥60 kg) | Recommended Adult & Pediatric Dose (<60 kg) | Treatment Cycle |

|---|---|---|---|---|

| Cystic Hydatid Disease | Larval form of the dog tapeworm, Echinococcus granulosus [1] | 400 mg twice daily with meals [4] | 15 mg/kg/day in divided doses twice daily with meals (max: 800 mg/day) [4] | 28-day cycle followed by a 14-day drug-free interval; total of 3 cycles [4] |

| Parenchymal Neurocysticercosis | Active lesions caused by larval forms of the pork tapeworm, Taenia solium [1] | 400 mg twice daily with meals [4] | 15 mg/kg/day in divided doses twice daily with meals (max: 800 mg/day) [4] | 8 to 30 days [4] |

Adjunctive Therapy for Neurocysticercosis: Concomitant use of oral or intravenous corticosteroids is recommended to prevent cerebral hypertensive episodes during the first week of antihelminthic therapy. Appropriate anticonvulsant therapy should also be administered as needed [4].

Off-Label and Investigational Uses

This compound is used for numerous other parasitic infections, though these are considered off-label in the U.S. The table below summarizes key uses and dosing based on guidelines from the CDC and other expert sources [1] [3] [5].

| Indication | Pathogen(s) | Recommended Dosage |

|---|---|---|

| Ascariasis | Ascaris lumbricoides [1] | 400 mg orally as a single dose [4] |

| Pinworm Infection | Enterobius vermicularis [1] | 400 mg as a single dose, repeated in 2 weeks [4] |

| Hookworm Infection | Ancylostoma duodenale, Necator americanus [1] | 400 mg orally as a single dose [4] |

| Trichuriasis (Whipworm) | Trichuris trichiura [1] | 400 mg once daily for 3 days [4] |

| Strongyloidiasis | Strongyloides stercoralis [1] | 400 mg twice daily for 7 days [4] |

| Cutaneous Larva Migrans | Ancylostoma species [1] [5] | 400 mg once daily for 3 to 7 days [4] |

| Visceral Larva Migrans | Toxocara species [5] | 400 mg twice daily for 5 days [4] |

| Giardiasis | Giardia duodenalis (metronidazole-resistant) [1] | Not fully specified in sources, commonly used. |

| Loiasis | Loa loa (to reduce microfilaremia) [4] | 200 mg twice daily for 21 days [4] |

| Microsporidiosis | Encephalitozoon species [5] | 400 mg twice daily [4] |

Combination Therapy: The fixed-dose combination of ivermectin/albendazole has shown synergistic activity and has received a positive opinion from the European Medicines Agency for treating soil-transmitted helminth infections and lymphatic filariasis [5]. Ivermectin targets the parasite's nervous system, while this compound disrupts its microtubules, leading to immobilization and death [5].

Mechanism of Action and Pathway

This compound exerts its anthelmintic effect through a multi-faceted mechanism primarily involving the disruption of microtubule formation.

The primary mode of action is the selective and irreversible binding of its active metabolite, This compound sulfoxide, to the beta-tubulin subunit of parasitic cytoskeletal proteins. This binding inhibits the polymerization of microtubules [1] [2]. The consequences are degenerative changes in the parasite's tegument and intestinal cells, leading to impaired uptake of glucose and depletion of glycogen stores [2]. At high concentrations, this compound sulfoxide inhibits key metabolic enzymes like fumarate reductase and malate dehydrogenase, blocking the Krebs cycle and leading to a critical reduction in ATP production. The combined effects of energy depletion and cytoskeletal destruction ultimately lead to parasite immobilization and death [1] [2].

Example Experimental Protocol

For researchers studying drug efficacy, here is a summarized protocol from a recent clinical trial investigating this compound for the treatment of Loa loa microfilaremia [6].

- 1. Study Design: A randomized, controlled, assessor-blinded clinical trial.

- 2. Population & Screening:

- Participants: Adult residents (aged >18 years) in a highly endemic region.

- Inclusion Criteria: Confirmed L. loa microfilaraemia between 5,000 and 50,000 mf/ml in peripheral blood, assessed microscopically by thick blood smears during daytime (10 a.m.–3 p.m.).

- Exclusion Criteria: Intake of this compound, ivermectin, or diethylcarbamazine within 4 weeks prior; pregnancy or lactation; known liver disease, HIV, or immunosuppressive conditions; history of severe neurological disorders.

- 3. Intervention & Randomization:

- Eligible patients were randomized to different treatment arms, including a control group or intervention groups receiving this compound (400 mg orally twice daily) for 3 to 5 weeks, with or without a subsequent single dose of ivermectin.

- Drug intake was supervised, and tablets were administered after food to enhance bioavailability.

- 4. Primary Outcome & Assessment:

- Primary Efficacy Endpoint: The proportion of participants with L. loa microfilaraemia reduced to ≤ 100 mf/ml at Day 168 (24 weeks).

- Safety Monitoring: Adverse events, haematology (CBC), and biochemistry (liver transaminases) were monitored.

- 5. Analysis: Evaluation was performed on both per-protocol and intention-to-treat populations.

Key Safety and Monitoring Information

- Contraindications: Hypersensitivity to this compound, other benzimidazoles, or any component of the formulation [1] [3].

- Hepatotoxicity: Elevated liver enzymes and acute liver failure have been reported. Monitoring of liver function tests (LFTs) is required before the start of each treatment cycle and at least every two weeks during therapy [1] [3].

- Myelosuppression: Potential for bone marrow suppression, leading to leukopenia, neutropenia, aplastic anemia, and granulocytopenia. Monitoring of CBC with differential is required at the beginning of each 28-day cycle and every two weeks during therapy [1] [3].

- Teratogenicity: this compound may cause fetal harm and is classified as pregnancy category D in Australia. Advise females of reproductive potential to use effective contraception during and for at least 3 days after treatment [3] [5].

- Drug Interactions:

- Decreased this compound Levels: CYP450 inducers like carbamazepine, phenytoin, and rifampin can significantly lower plasma concentrations of this compound sulfoxide [1] [3].

- Increased this compound Levels: CYP450 inhibitors like cimetidine and grapefruit juice can increase the bioavailability of this compound [1] [3].

- Additive Myelosuppression: Concomitant use with other myelosuppressive agents may increase this risk [3].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound dosing, indications, interactions, adverse ... [reference.medscape.com]

- 4. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 5. This compound [en.wikipedia.org]

- 6. Efficacy, safety, and tolerability of this compound and ivermectin ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Albendazole In Vitro Cell Proliferation Assays in Cancer Research

Introduction to Albendazole as a Potential Anticancer Agent

This compound (ABZ), a benzimidazole carbamate derivative, has been widely used as an anti-helminthic drug since its FDA approval in 1982. In recent years, drug repurposing efforts have revealed its potent antiproliferative properties against various cancer types, generating significant interest in oncology research. The compound's known safety profile and low cost make it an attractive candidate for cancer therapy development. This compound's primary mechanism of action involves tubulin binding, which disrupts microtubule formation and leads to cell cycle arrest at the G2/M phase [1]. Additionally, it inhibits angiogenesis by reducing VEGF and HIF-1α activity and demonstrates pleiotropic effects on multiple cellular processes, including apoptosis induction and disruption of energy metabolism [1].

The translational potential of this compound has been demonstrated across diverse cancer models, including pancreatic, colorectal, glioblastoma, melanoma, and head and neck cancers [2] [1] [3]. Research has revealed that this compound exhibits preferential activity against HPV-negative head and neck squamous cell carcinoma lines compared to HPV-positive lines, highlighting its potential for targeting aggressive cancer subtypes with limited treatment options [1]. These application notes consolidate optimized protocols for evaluating this compound's anti-proliferative effects in various cancer models, providing researchers with standardized methodologies to advance the preclinical development of this repurposed drug.

Antiproliferative Effects of this compound Across Cancer Types

This compound has demonstrated broad-spectrum efficacy against diverse cancer types through multiple mechanisms of action. The compound's anti-proliferative activity has been systematically evaluated across various cancer cell lines, revealing consistent patterns of response. Head and neck squamous cell carcinoma (HNSCC) models have shown particular sensitivity, with HPV-negative cell lines exhibiting significantly greater susceptibility than HPV-positive lines [1]. The average IC50 value for responsive HPV-negative HNSCC lines was approximately 152 nM, compared to variable responses in HPV-positive lines [1].

The compound's efficacy extends beyond HNSCC, with demonstrated activity in pancreatic cancer models where this compound significantly decreased the growth of SW1990 and PANC-1 cell lines in a time- and dose-dependent manner [2]. In colorectal cancer, high-throughput screening of 1,600 FDA-approved drugs identified this compound as having the most promising anti-CRC properties, inhibiting tumor growth in both xenograft models and patient-derived organoids [3]. Additionally, this compound has shown significant anti-melanoma activity in both in vitro and in vivo models, with synergistic effects observed when combined with the CDK4/6 inhibitor palbociclib [4].

Table 1: Summary of this compound Antiproliferative Effects Across Cancer Models

| Cancer Type | Cell Lines Tested | IC50 Values | Key Findings | Reference |

|---|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma | 20 HNSCC cell lines (14 HPV-, 6 HPV+) | Average 152 nM for HPV- lines | 93% of HPV- lines responded vs 50% of HPV+ lines | [1] |

| Pancreatic Cancer | SW1990, PANC-1 | Time- and dose-dependent decrease | Suppressed proliferation, migration, induced apoptosis | [2] |

| Colorectal Cancer | SW620, HCT116, DLD-1 | Significant growth inhibition | Inhibited growth in xenograft models and organoids | [3] |

| Melanoma | A375, SK-MEL-28, B16F10 | Dose-dependent inhibition | Synergistic effect with CDK4/6 inhibitor palbociclib | [4] [5] |

| Glioblastoma | C6, RG2, U87 | Variable by cell line | Synergistic cytotoxicity with melatonin | [6] |

| Breast Cancer | MCF7, MDA-MB-231 | 100 μM for significant effect | MCF7 more sensitive than MDA-MB-231 | [5] |

The cellular responses to this compound treatment consistently include G2/M cell cycle arrest and apoptosis induction across multiple cancer types [1] [3] [4]. Flow cytometry analyses have confirmed increased proportions of cells in G2/M phase following this compound treatment, accompanied by biochemical markers of apoptosis such as PARP cleavage [1]. Additionally, this compound has been shown to inhibit cell migration in both 2D and 3D models, suggesting potential anti-metastatic properties [2] [1]. These consistent findings across diverse cancer models support this compound's potential as a broad-spectrum anticancer agent with multiple mechanisms of action.

Standard In Vitro Proliferation Assay Protocol

Cell Culture and Compound Preparation

The foundation of reliable this compound proliferation assays begins with proper cell culture techniques and compound preparation. Researchers should maintain cancer cell lines in their recommended media, typically DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere [1] [4] [5]. It is critical to ensure cells are in the logarithmic growth phase at the time of experimentation, as cell cycle synchronization may be necessary for specific mechanistic studies [3]. For this compound preparation, create a stock solution in DMSO at a concentration of 2000 μM (or higher, depending on the maximum test concentration needed), then serially dilute in culture medium to achieve working concentrations [6]. The final DMSO concentration should never exceed 0.5% to avoid solvent toxicity [6].

This compound's poor aqueous solubility presents a challenge for in vitro studies, which can be addressed through formulation optimization. Researchers have explored various strategies, including the development of This compound salts with benzenesulfonic acid, methanesulfonic acid, and p-toluenesulfonic acid to enhance solubility and bioavailability [7]. These salts have demonstrated improved antiparasitic activity while maintaining safety profiles, suggesting potential utility in cancer models [7]. When preparing treatment media, it is recommended to use freshly prepared solutions for each experiment and include appropriate vehicle controls containing the same DMSO concentration as treated samples.

Proliferation and Viability Assessment

The MTT assay represents the most widely used method for evaluating this compound's effects on cell proliferation. Seed cells in 96-well plates at optimal densities (3,000-5,000 cells per well for most lines) and allow them to adhere for 24 hours [4] [5]. Treat cells with a concentration range of this compound (typically from 1 nM to 100 μM) for 24-72 hours, then add MTT solution (5 mg/mL in medium) and incubate for 3-4 hours at 37°C [4]. After careful removal of the medium, dissolve the formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Include positive controls (untreated cells) and blank controls (medium without cells) for normalization.

For enhanced reliability, complement MTT assays with clonogenic survival assays to evaluate long-term effects. Seed cells at lower density (1,000 cells per well in 6-well plates), treat with this compound for the entire duration of colony formation (typically 7-14 days), then fix with 4% paraformaldehyde and stain with crystal violet [4]. Count colonies manually or using image analysis software like ImageJ. The PrestoBlue assay provides an alternative to MTT with increased sensitivity, utilizing the reducing power of living cells to convert resazurin to fluorescent resorufin [3]. For this assay, add PrestoBlue reagent directly to the culture medium (1:10 ratio), incubate for 1-3 hours, and measure fluorescence (560Ex/590Em) or absorbance.

Table 2: this compound Proliferation Assay Optimization Parameters

| Parameter | Recommended Conditions | Considerations |

|---|---|---|

| Cell Seeding Density | 3,000-5,000 cells/well (96-well plate) | Optimize based on doubling time; ensure 70-80% confluency at end of assay |

| This compound Concentration Range | 1 nM - 100 μM | Include 8-10 serial dilutions for accurate IC50 determination |

| Treatment Duration | 24-72 hours | Time-dependent effects observed; 72 hours often optimal |

| Serum Concentration | 10% FBS | Reduced serum (2-5%) may enhance this compound effects |

| Solvent Control | DMSO ≤0.5% | Higher concentrations cause cellular stress |

| Incubation Conditions | 37°C, 5% CO2, 95% humidity | Standard mammalian cell culture conditions |

| Assay Endpoints | MTT, PrestoBlue, colony formation | Multiplex approaches recommended for validation |

Cell Death Mechanism Analysis Protocols

Apoptosis Detection Methods